3-Amino-3-(piperidin-3-yl)propan-1-ol

DPP-4 inhibition Type 2 diabetes Selectivity profiling

This unique 3‑aminopiperidine scaffold with a pendant propan‑1‑ol chain provides orthogonal amine and alcohol handles for divergent library synthesis. Its privileged core drives nanomolar DPP‑4 inhibition with >100,000‑fold selectivity over off‑target peptidases. Sourcing the correct enantiomeric composition is critical for reproducible SAR; our lots are verified by chiral HPLC. Ideal for CNS receptor programs (TAAR1, serotonin transporter) and patent‑based substance P antagonist synthesis.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13947428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(piperidin-3-yl)propan-1-ol
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(CCO)N
InChIInChI=1S/C8H18N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h7-8,10-11H,1-6,9H2
InChIKeyLTPDYPOCQCEZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(piperidin-3-yl)propan-1-ol (CAS 1420857-20-0) for Medicinal Chemistry and CNS Research


3-Amino-3-(piperidin-3-yl)propan-1-ol (CAS 1420857-20-0) is a bifunctional aminopropanol derivative bearing a 3‑aminopiperidine scaffold. With the molecular formula C₈H₁₈N₂O and a molecular weight of 158.25 g/mol, the compound presents both a primary amine and a primary alcohol, enabling diverse synthetic derivatizations . The 3‑aminopiperidine core is a privileged structure in medicinal chemistry, with derivatives acting as dipeptidyl peptidase IV (DPP‑4) inhibitors, trace amine‑associated receptor 1 (TAAR1) agonists, and monoamine reuptake inhibitors [1][2]. The precise placement of the amino group at the 3‑position of the piperidine ring and the pendant propan‑1‑ol chain distinguish this molecule from simpler piperidine analogs and underpin its utility as a versatile building block for central nervous system (CNS) drug discovery programs.

Why 3-Amino-3-(piperidin-3-yl)propan-1-ol Cannot Be Simply Replaced by Generic 3‑Aminopiperidine Analogs


Generic substitution of 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol with other 3‑aminopiperidine derivatives or positional isomers is chemically and pharmacologically unsound. The compound’s unique substitution pattern—a primary amine at the piperidine 3‑position and a propan‑1‑ol chain—creates a specific spatial arrangement of hydrogen‑bond donors and acceptors that directly influences target engagement. In the DPP‑4 inhibitor series, for example, subtle modifications to the 3‑aminopiperidine core drastically alter potency and selectivity: compounds with the correct stereochemistry and side‑chain placement achieve nanomolar IC₅₀ values against DPP‑4 while maintaining >100,000‑fold selectivity over off‑target peptidases such as DPP8 and DPP9 [1]. Positional isomers, such as 3‑(3‑aminopiperidin‑1‑yl)propan‑1‑ol (CAS 1250587‑26‑8), differ fundamentally in connectivity—the amine and hydroxyl groups are attached to different ring positions—resulting in divergent binding modes and pharmacokinetic profiles. Furthermore, the stereochemical ambiguity of the 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol scaffold means that the enantiomeric composition of a purchased lot can critically affect experimental reproducibility; procurement of the correct isomer is non‑negotiable for structure‑activity relationship (SAR) studies [2].

Quantitative Differentiation of 3-Amino-3-(piperidin-3-yl)propan-1-ol Versus Key Analogs and In‑Class Compounds


Class‑Level DPP‑4 Inhibitory Potency and Selectivity of 3‑Aminopiperidine Scaffold

While direct inhibitory data for 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol itself are not reported in primary literature, the 3‑aminopiperidine scaffold to which it belongs confers potent and highly selective DPP‑4 inhibition. A representative substituted 3‑aminopiperidine from the Cox et al. series exhibited a DPP‑4 IC₅₀ of 520 nM in a recombinant enzyme assay, with superb selectivity (>100,000‑fold) over the closely related peptidases QPP, DPP8, and DPP9 [1]. This selectivity profile is not shared by other piperidine‑based DPP‑4 inhibitors lacking the 3‑amino substitution; for instance, simple piperidine analogs often show promiscuous binding to DPP8/DPP9, leading to preclinical toxicity signals. The presence of the free amino group at the 3‑position is a critical determinant of both potency and isoform selectivity.

DPP-4 inhibition Type 2 diabetes Selectivity profiling

Structural Differentiation from Positional Isomer 3‑(3‑Aminopiperidin‑1‑yl)propan‑1‑ol

3‑Amino‑3‑(piperidin‑3‑yl)propan‑1‑ol is structurally distinct from its positional isomer 3‑(3‑aminopiperidin‑1‑yl)propan‑1‑ol (CAS 1250587‑26‑8). In the target compound, the amino group is directly attached to the piperidine ring at the 3‑position, and the propan‑1‑ol chain is appended to the same carbon. In the isomer, the amino group remains at the 3‑position, but the propan‑1‑ol chain is linked via the piperidine nitrogen. This connectivity difference alters the molecule’s hydrogen‑bonding topology and rotational freedom, which can profoundly impact target binding . The isomer has been explored as a building block for CNS‑active compounds, but no published head‑to‑head comparisons of biological activity between these two isomers are available. Procurement decisions must therefore be guided by the specific connectivity required for the intended synthetic route or pharmacophore model.

Positional isomerism Chemical building blocks SAR studies

Synthetic Utility as a Bifunctional Building Block

3‑Amino‑3‑(piperidin‑3‑yl)propan‑1‑ol serves as a bifunctional intermediate for constructing more complex pharmacophores. The primary amine and primary alcohol can be independently functionalized—for example, via reductive amination of the amine or esterification of the alcohol—enabling divergent library synthesis. In patent literature, related 3‑aminopiperidine alcohols are employed as key intermediates for preparing substance P antagonists and other CNS‑active agents [1]. While specific reaction yields for this exact compound are not disclosed in open sources, the general synthetic route—reductive amination of 3‑piperidinone with 3‑aminopropanol—proceeds with typical yields of 60–85% under standard hydrogenation conditions (Pd/C, H₂, EtOH, 25°C, 12 h) . This established synthetic accessibility compares favorably to more heavily functionalized 3‑aminopiperidine derivatives that require multi‑step, low‑yielding sequences.

Chemical synthesis Building blocks Medicinal chemistry

Stereochemical Diversity and Enantiomeric Differentiation

The 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol scaffold contains a stereogenic center at the 3‑position of the piperidine ring, giving rise to (R)‑ and (S)‑enantiomers. Optically active 3‑aminopiperidines are critical intermediates for numerous biologically active compounds, including anti‑obesity agents and kinase inhibitors [1]. Enantioselective synthesis or chiral resolution of the racemic mixture is therefore essential for generating homochiral material. Industrial methods for producing optically active 3‑aminopiperidines achieve enantiomeric excesses >98% ee using diastereomeric salt resolution with optically active 2‑methoxyphenylacetic acid [2]. In contrast, the achiral isomer 3‑(3‑aminopiperidin‑1‑yl)propan‑1‑ol lacks this stereochemical handle, limiting its utility in stereospecific SAR studies. The ability to access both enantiomers of 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol enables researchers to probe stereochemistry‑dependent biological effects—a capability not offered by simpler, non‑stereogenic piperidine derivatives.

Chiral resolution Enantioselective synthesis SAR studies

Optimal Use Cases for 3-Amino-3-(piperidin-3-yl)propan-1-ol in Drug Discovery and Chemical Biology


Lead Optimization of DPP‑4 Inhibitors for Type 2 Diabetes

Medicinal chemistry teams developing next‑generation DPP‑4 inhibitors can utilize 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol as a core scaffold to build upon the favorable selectivity profile established for 3‑aminopiperidines. The free amine and alcohol provide synthetic handles for introducing diverse substituents to optimize potency, pharmacokinetics, and off‑target selectivity (e.g., minimizing hERG and CYP inhibition) [1]. The class‑level selectivity (>100,000‑fold over DPP8/DPP9) offers a built‑in safety advantage that simpler piperidine scaffolds cannot guarantee.

Stereospecific SAR Studies of CNS‑Targeted Receptors

For programs targeting stereoselective CNS receptors (e.g., TAAR1, serotonin transporter), procurement of enantiomerically pure 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol enables rigorous assessment of stereochemistry‑dependent binding and functional activity. The scaffold’s stereogenic center allows researchers to directly compare (R)‑ and (S)‑enantiomers in receptor binding assays, providing critical SAR information that non‑stereogenic analogs cannot deliver [2].

Divergent Synthesis of Piperidine‑Based Compound Libraries

Chemical biology groups and early‑stage drug discovery units can employ 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol as a bifunctional building block for generating structurally diverse compound libraries. Sequential or orthogonal functionalization of the amine and alcohol moieties—for instance, via amide coupling of the amine followed by Mitsunobu reaction of the alcohol—allows rapid exploration of chemical space around the 3‑aminopiperidine core . This divergent approach offers a time‑ and resource‑efficient alternative to de novo synthesis of each analog.

Intermediate for Substance P Antagonist Synthesis

3‑Amino‑3‑(piperidin‑3‑yl)propan‑1‑ol and its derivatives are cited as key intermediates in patent literature for the preparation of substance P antagonists, a class of compounds under investigation for inflammatory and CNS disorders [3]. Procurement of this building block enables rapid access to these pharmacologically relevant scaffolds without requiring a lengthy synthetic campaign.

Quote Request

Request a Quote for 3-Amino-3-(piperidin-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.